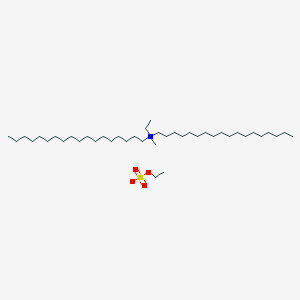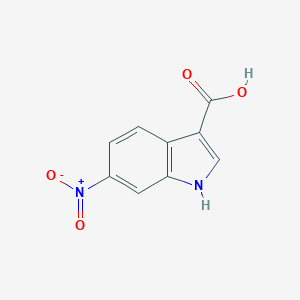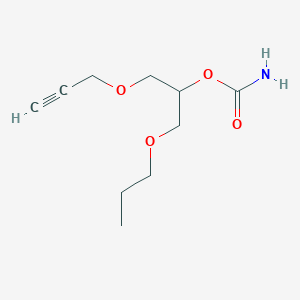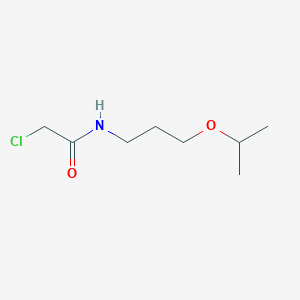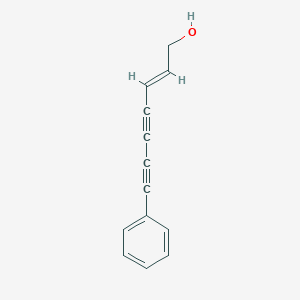
7-Phenyl-2-heptene-4,6-diyn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Phenyl-2-heptene-4,6-diyn-1-ol, also known as PD-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PD-1 belongs to the family of alkynols, which are known for their unique chemical properties and diverse biological activities.
Scientific Research Applications
Applications in Metabolic Studies
- 7-Phenyl-2-heptene-4,6-diyn-1-ol, as a compound, could be related to the study of metabolic pathways and the bioavailability of similar phenolic compounds. For instance, research has explored the metabolism of flavan-3-ols, compounds structurally related to phenolic substances, and their absorption and biotransformation in humans. Such studies have shed light on the metabolic fate of these compounds, identifying metabolites in blood, urine, and feces (Wiese et al., 2015). These findings contribute to understanding the biological effects and health implications of phenolic compounds, potentially including 7-Phenyl-2-heptene-4,6-diyn-1-ol.
Applications in Biomonitoring and Exposure Assessment
- Compounds similar to 7-Phenyl-2-heptene-4,6-diyn-1-ol have been utilized in studies aimed at assessing exposure to environmental chemicals, such as phthalates and isocyanates. For example, research has been conducted on the urinary excretion of specific metabolites after exposure to certain phthalates, providing insights into human exposure and the potential health risks associated with these chemicals (Leng et al., 2014). Additionally, compounds in the same chemical family have been used to understand dermal and inhalation exposure to chemicals like methylene bisphenyl isocyanate (MDI), aiding in the assessment of occupational exposure and associated health risks (Liljelind et al., 2010).
Applications in Therapeutic Research
- Although information directly related to 7-Phenyl-2-heptene-4,6-diyn-1-ol is limited, structurally or functionally related compounds have been researched for their therapeutic applications. For example, studies have been conducted on the therapeutic effects of certain phenyl-substituted compounds in treating conditions like glaucoma, highlighting their potential in modulating intraocular pressure and improving patient outcomes (Toris et al., 1993).
properties
CAS RN |
13641-62-8 |
|---|---|
Product Name |
7-Phenyl-2-heptene-4,6-diyn-1-ol |
Molecular Formula |
C13H10O |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
(E)-7-phenylhept-2-en-4,6-diyn-1-ol |
InChI |
InChI=1S/C13H10O/c14-12-8-3-1-2-5-9-13-10-6-4-7-11-13/h3-4,6-8,10-11,14H,12H2/b8-3+ |
InChI Key |
ZCVJXGJSBVZTMM-FPYGCLRLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C#CC#C/C=C/CO |
SMILES |
C1=CC=C(C=C1)C#CC#CC=CCO |
Canonical SMILES |
C1=CC=C(C=C1)C#CC#CC=CCO |
synonyms |
7-PHENYL-4,6-DIYN-HEPT-2-EN-1-OL |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




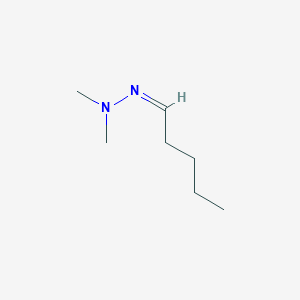




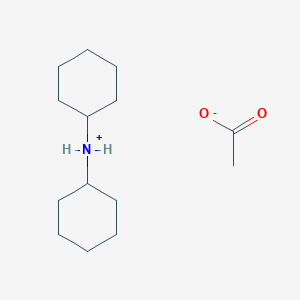


![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B82456.png)
